Ethyl 2-cyano-5-(trifluoromethyl)nicotinate

Catalog No.
S829178
CAS No.
1192263-82-3
M.F
C10H7F3N2O2
M. Wt
244.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 2-cyano-5-(trifluoromethyl)nicotinate

CAS Number

1192263-82-3

Product Name

Ethyl 2-cyano-5-(trifluoromethyl)nicotinate

IUPAC Name

ethyl 2-cyano-5-(trifluoromethyl)pyridine-3-carboxylate

Molecular Formula

C10H7F3N2O2

Molecular Weight

244.17 g/mol

InChI

InChI=1S/C10H7F3N2O2/c1-2-17-9(16)7-3-6(10(11,12)13)5-15-8(7)4-14/h3,5H,2H2,1H3

InChI Key

GNWHPFNFCLHUSX-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(N=CC(=C1)C(F)(F)F)C#N

Canonical SMILES

CCOC(=O)C1=C(N=CC(=C1)C(F)(F)F)C#N

Ethyl 2-cyano-5-(trifluoromethyl)nicotinate is an organic compound with the molecular formula C10H7F3N2O2 and a molecular weight of 244.17 g/mol. It features a cyano group and a trifluoromethyl group attached to a nicotinic acid derivative. The compound is recognized for its potential in pharmaceutical applications due to its unique chemical structure, which enhances its reactivity and biological activity .

Typical of cyano and trifluoromethyl groups. Some notable reactions include:

  • Nucleophilic Substitution: The cyano group can undergo nucleophilic attack, making it a useful intermediate in synthesizing more complex molecules.
  • Hydrolysis: Under acidic or basic conditions, the cyano group can be hydrolyzed to form carboxylic acids.
  • Reduction: The cyano group can also be reduced to primary amines using reducing agents like lithium aluminum hydride .

The biological activity of Ethyl 2-cyano-5-(trifluoromethyl)nicotinate has been investigated in various contexts:

  • Antimicrobial Properties: Preliminary studies suggest that this compound exhibits antimicrobial activity, making it a candidate for developing new antibiotics.
  • Antitumor Activity: Some derivatives of nicotinic acid have shown promise in inhibiting tumor growth, suggesting that this compound may have similar effects .
  • Enzyme Inhibition: It may act as an inhibitor for certain enzymes involved in metabolic pathways, which could have implications for drug design.

Several synthetic routes have been developed for producing Ethyl 2-cyano-5-(trifluoromethyl)nicotinate:

  • Condensation Reactions: One common method involves the condensation of nicotinic acid derivatives with trifluoromethylated reagents, followed by the introduction of a cyano group through nucleophilic substitution.
  • Multi-step Synthesis: A more complex approach may involve multiple steps including protection-deprotection strategies to introduce the cyano and trifluoromethyl groups selectively.
  • Use of Catalysts: Transition metal catalysts can facilitate the formation of the desired product under milder conditions, improving yield and reducing by-products .

Ethyl 2-cyano-5-(trifluoromethyl)nicotinate finds applications in several areas:

  • Pharmaceuticals: It serves as an intermediate in synthesizing pharmaceuticals, particularly those targeting microbial infections or cancer.
  • Agriculture: The compound may be utilized in developing agrochemicals due to its potential herbicidal or fungicidal properties.
  • Material Science: Its unique properties allow it to be explored as a building block for advanced materials .

Studies on Ethyl 2-cyano-5-(trifluoromethyl)nicotinate's interactions with biological systems are essential for understanding its efficacy and safety:

  • Protein Binding Studies: Investigating how this compound interacts with proteins can provide insights into its mechanism of action and potential side effects.
  • Metabolic Pathway Analysis: Understanding how this compound is metabolized in vivo can help predict its biological effects and toxicity .

Ethyl 2-cyano-5-(trifluoromethyl)nicotinate shares structural similarities with several other compounds. Here are some notable comparisons:

Compound NameCAS NumberSimilarity Index
2-Cyano-5-(trifluoromethyl)nicotinic acid1360930-51-30.90
Ethyl 5-cyano-6-methyl-2-(trifluoromethyl)nicotinate445-71-60.86
6-Cyano-5-(difluoromethyl)-4-(trifluoromethyl)nicotinic acid1805578-56-60.88
2-Cyano-3-(difluoromethyl)-5-(trifluoromethyl)isonicotinic acid1805286-75-20.85

Uniqueness

Ethyl 2-cyano-5-(trifluoromethyl)nicotinate is unique due to its specific combination of functional groups that enhance its reactivity and potential biological activities compared to similar compounds. Its trifluoromethyl group significantly influences its electronic properties, making it particularly valuable in medicinal chemistry.

XLogP3

2

Dates

Modify: 2023-08-16

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